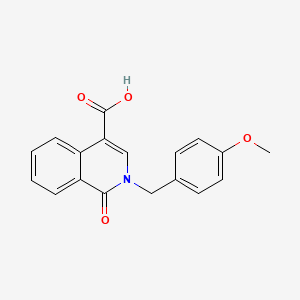
2-(4-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Übersicht
Beschreibung
2-(4-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C18H15NO4 and its molecular weight is 309.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a member of the isoquinoline family, which has garnered attention for its diverse biological activities, including potential therapeutic applications. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a methoxybenzyl group attached to a dihydroisoquinoline core, which is known for its ability to interact with various biological targets. The molecular formula is , with a molecular weight of approximately 285.33 g/mol.
Biological Activity Overview
Research has indicated that derivatives of isoquinoline compounds exhibit a range of biological activities, including:
- Anticancer Activity : Isoquinoline derivatives have been studied for their ability to inhibit cancer cell proliferation.
- Antimicrobial Properties : These compounds also show promise in combating bacterial infections.
- Enzyme Inhibition : Some isoquinolines act as inhibitors of specific enzymes, such as poly(ADP-ribose) polymerase (PARP).
Anticancer Activity
Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins, leading to mitochondrial dysfunction and cell death.
Antimicrobial Properties
The compound exhibits antimicrobial activity against several bacterial strains. Its mechanism includes disrupting bacterial cell membranes and inhibiting DNA gyrase, an essential enzyme for bacterial replication.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on PARP enzymes. In vitro studies indicate that it can significantly inhibit PARP1 activity, with an IC50 value in the nanomolar range. This suggests potential applications in cancer therapy, particularly in tumors with defective DNA repair mechanisms.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by structural modifications. The presence of the methoxy group enhances lipophilicity and improves binding affinity to target proteins. Modifications at the carboxylic acid moiety also affect potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Methoxy group | Increases lipophilicity and potency |
| Carboxylic acid | Affects binding affinity and selectivity |
Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 5 µM. The study utilized flow cytometry to assess apoptosis rates and found that treatment with the compound led to a marked increase in early apoptotic cells compared to control groups.
Study 2: Antimicrobial Testing
In antimicrobial assays against Gram-positive and Gram-negative bacteria, this compound showed minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL. The compound was particularly effective against resistant strains of Staphylococcus aureus.
Study 3: Enzyme Inhibition Assay
In enzyme inhibition studies, the compound was tested against PARP1 using a colorimetric assay. It demonstrated over 80% inhibition at a concentration of 1 µM, indicating strong potential as a therapeutic agent in cancers with BRCA mutations.
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1-oxoisoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-23-13-8-6-12(7-9-13)10-19-11-16(18(21)22)14-4-2-3-5-15(14)17(19)20/h2-9,11H,10H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWHOIWMOJPESM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C3C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















